molecular formula C24H25NO4 B11401122 10-(3-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(3-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11401122
M. Wt: 391.5 g/mol
InChI Key: JRXROJNMRSZJHW-UHFFFAOYSA-N
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Description

10-(3-Methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound featuring a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine and a chromene derivative, the reaction proceeds through a series of steps including condensation, cyclization, and oxidation.

    Condensation Reaction: The initial step involves the condensation of 3-methoxybenzylamine with a suitable aldehyde or ketone to form an intermediate Schiff base.

    Cyclization: This intermediate undergoes cyclization in the presence of a catalyst, such as an acid or base, to form the oxazine ring.

    Oxidation: The final step involves oxidation to introduce the necessary functional groups and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(3-Methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the oxazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 10-(3-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, thereby altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure but lack the oxazine ring.

    Benzopyrans: Share the chromene core but differ in the fused ring systems.

    Oxazines: Contain the oxazine ring but may have different substituents and ring fusion patterns.

Uniqueness

10-(3-Methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is unique due to its specific combination of a chromene core fused with an oxazine ring, along with the presence of a methoxybenzyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

10-[(3-methoxyphenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H25NO4/c1-15-22-17(11-21-19-8-3-4-9-20(19)24(26)29-23(15)21)13-25(14-28-22)12-16-6-5-7-18(10-16)27-2/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3

InChI Key

JRXROJNMRSZJHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC(=CC=C5)OC

Origin of Product

United States

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